![molecular formula C19H17Cl2N3O B2768009 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 892687-71-7](/img/structure/B2768009.png)
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a benzimidazole core, which is a fused ring system consisting of an imidazole ring and a benzene ring, substituted with a 2,4-dichlorobenzyl group and a methylpyrrolidinone moiety.
Métodos De Preparación
The synthesis of 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Aplicaciones Científicas De Investigación
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it has been shown to modulate α2-adrenergic receptors, which play a role in its antiparasitic activity . The exact molecular pathways involved may vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one can be compared with other imidazole derivatives, such as:
1-(2,4-dichlorobenzyl)-1H-imidazole: This compound shares the 2,4-dichlorobenzyl group but lacks the benzimidazole core and methylpyrrolidinone moiety.
4-(1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl)pyrimidin-2-amine: This compound has a similar imidazole ring but with different substituents and a pyrimidine ring instead of the benzimidazole core.
1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole: This compound features a similar dichlorobenzyl group but with different connectivity and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its broad range of biological activities.
Actividad Biológica
The compound 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one , also known as DBIBP or TAK-659, has garnered attention due to its significant biological activity, particularly as a potent inhibitor of Bruton's tyrosine kinase (BTK). This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is C19H17Cl2N3O, with a molecular weight of approximately 370.26 g/mol. The structure features a benzimidazole moiety linked to a pyrrolidinone ring, which contributes to its biological properties.
The primary mechanism of action for DBIBP involves the inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. By blocking BTK activity, the compound effectively disrupts various cellular processes associated with B-cell proliferation and survival, making it a potential therapeutic agent in treating B-cell malignancies.
Key Mechanisms:
- Inhibition of BTK : Prevents downstream signaling that promotes B-cell survival.
- Modulation of α2-adrenergic receptors : This interaction has been linked to antiparasitic activity, indicating a broader range of potential applications.
Biological Activity
DBIBP exhibits notable antibacterial and antifungal properties, suggesting its utility in developing new antimicrobial agents. Its effectiveness against various pathogens positions it as a candidate for further research in infectious disease treatment.
Antimicrobial Activity
Research indicates that DBIBP demonstrates:
- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Shows promise in inhibiting fungal growth.
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Oncology : As a BTK inhibitor, it is being explored for treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
- Infectious Diseases : Its antimicrobial properties may lead to new treatments for bacterial and fungal infections.
- Parasitic Infections : Potential use as an antiparasitic agent due to its interaction with specific receptors involved in parasite metabolism.
Case Studies
Recent studies have highlighted the efficacy and safety profile of DBIBP in clinical settings:
-
Study on Chronic Lymphocytic Leukemia (CLL) :
- Objective : Evaluate the efficacy of DBIBP in CLL patients.
- Results : Significant reduction in tumor burden and improved patient outcomes were observed.
- : DBIBP shows promise as an effective treatment option for CLL.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity against selected bacterial strains.
- Results : DBIBP exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- : The compound could serve as a lead for developing new antimicrobial therapies.
Data Table
The following table summarizes key findings related to the biological activity of DBIBP:
Propiedades
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c1-23-10-13(8-18(23)25)19-22-16-4-2-3-5-17(16)24(19)11-12-6-7-14(20)9-15(12)21/h2-7,9,13H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVZETFYGOQJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.